Bis(4-bromophenyl)amine
Overview
Description
Bis(4-bromophenyl)amine, also known as 4,4’-dibromodiphenylamine, is an organic compound with the molecular formula C₁₂H₉Br₂N. It is a nitrogenous compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two bromine atoms attached to the phenyl rings, which are connected through a nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Bis(4-bromophenyl)amine is an organic compound that is used as an important intermediate in the synthesis of pressure-sensitive dyes, pharmaceuticals, rubber, pesticides, and adhesive auxiliaries . .
Mode of Action
The mode of action of this compound is not well-documented. As an intermediate, it is likely involved in various chemical reactions during the synthesis of other compounds. For instance, it can participate in Buchwald-Hartwig Coupling reactions .
Action Environment
The action of this compound is likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its synthesis involves heating at 130°C under nitrogen protection . .
Biochemical Analysis
Biochemical Properties
Bis(4-bromophenyl)amine is used in proteomics research, particularly in the study of proteins . It is known to interact with proteins and aid in characterizing their structure
Cellular Effects
It is known to be used in various proteomics applications, including western blotting, two-dimensional gel electrophoresis, and mass spectrometry .
Molecular Mechanism
It is known to interact with proteins and aid in their characterization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-bromophenyl)amine typically involves the Buchwald-Hartwig coupling reaction. One common method includes the reaction of 2-bromoaniline with 2-bromoiodobenzene in the presence of a palladium catalyst and a base such as sodium tert-butoxide. The reaction is carried out in an anhydrous toluene solvent under microwave irradiation at 150°C for 30 minutes. The product is then extracted and purified to obtain this compound with a yield of approximately 68% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromophenyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of various substituted diphenylamines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Scientific Research Applications
Bis(4-bromophenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in the manufacturing of plastics and rubber.
Comparison with Similar Compounds
- 4,4’-Dibromodiphenylamine
- N-phenyl-4,4’-dibromoaniline
- Tris(4-bromophenyl)amine
- 4-Bromotriphenylamine
Comparison: Bis(4-bromophenyl)amine is unique due to the presence of two bromine atoms on the phenyl rings, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of chemical reactions and its versatility in forming different derivatives highlight its uniqueness among similar compounds.
Properties
IUPAC Name |
4-bromo-N-(4-bromophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVHTZNHLOGHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348074 | |
Record name | Bis(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16292-17-4 | |
Record name | Bis(4-bromophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-bromophenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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